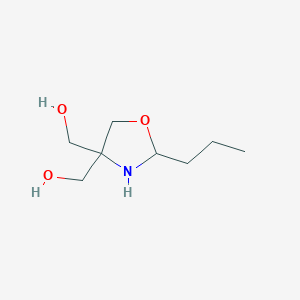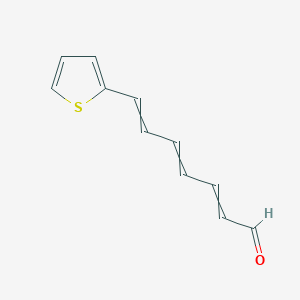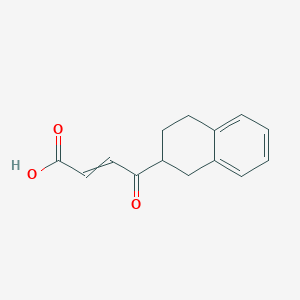![molecular formula C13H18ClN3O B14319059 Benzamide, 4-chloro-N-[2-(1-piperazinyl)ethyl]- CAS No. 105533-38-8](/img/structure/B14319059.png)
Benzamide, 4-chloro-N-[2-(1-piperazinyl)ethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, 4-chloro-N-[2-(1-piperazinyl)ethyl]- is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a chlorine atom at the para position and a piperazine ring attached via an ethyl linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-chloro-N-[2-(1-piperazinyl)ethyl]- typically involves the reaction of 4-chlorobenzoyl chloride with N-(2-aminoethyl)piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of Benzamide, 4-chloro-N-[2-(1-piperazinyl)ethyl]- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.
化学反応の分析
Types of Reactions
Benzamide, 4-chloro-N-[2-(1-piperazinyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted benzene ring, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
Benzamide, 4-chloro-N-[2-(1-piperazinyl)ethyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Benzamide, 4-chloro-N-[2-(1-piperazinyl)ethyl]- involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the central nervous system, potentially modulating their activity. The chlorine atom on the benzene ring may enhance the compound’s binding affinity and selectivity for certain receptors, leading to its observed effects.
類似化合物との比較
Similar Compounds
- Benzamide, 4-chloro-N-ethyl-N-2-ethylhexyl-
- 4-Chloro-N-(2-chloroethyl)benzamide
- Benzamide, p-chloro-
Uniqueness
Benzamide, 4-chloro-N-[2-(1-piperazinyl)ethyl]- is unique due to the presence of the piperazine ring, which imparts distinct pharmacological properties. The combination of the benzamide core with the piperazine ring and the chlorine substituent enhances its potential as a versatile compound in medicinal chemistry and other applications.
特性
CAS番号 |
105533-38-8 |
|---|---|
分子式 |
C13H18ClN3O |
分子量 |
267.75 g/mol |
IUPAC名 |
4-chloro-N-(2-piperazin-1-ylethyl)benzamide |
InChI |
InChI=1S/C13H18ClN3O/c14-12-3-1-11(2-4-12)13(18)16-7-10-17-8-5-15-6-9-17/h1-4,15H,5-10H2,(H,16,18) |
InChIキー |
HKFCNOWIMGYFIH-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)CCNC(=O)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N''-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]guanidine](/img/structure/B14318980.png)

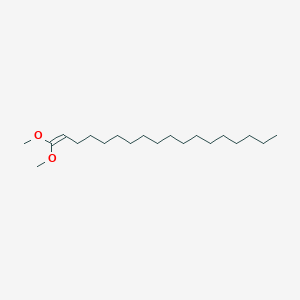

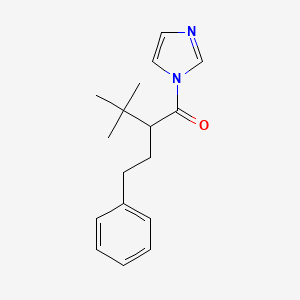
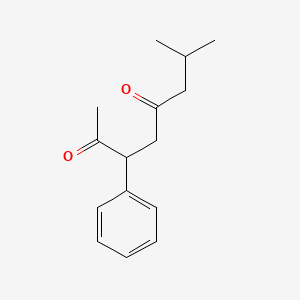
![Difluoro[bis(pentafluoroethyl)]phenyl-lambda~5~-phosphane](/img/structure/B14319003.png)
![Cyclopentanone, 2,5-bis[(3,4-dimethoxyphenyl)methylene]-, (E,E)-](/img/structure/B14319008.png)



